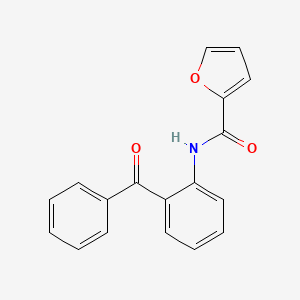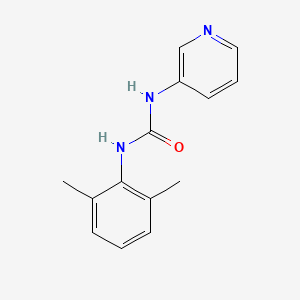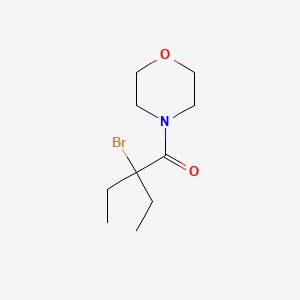![molecular formula C8H12O2S B11947239 9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione CAS No. 6522-52-7](/img/structure/B11947239.png)
9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-THIABICYCLO[421]NON-7-ENE 9,9-DIOXIDE is a bicyclic compound with the molecular formula C8H12O2S It is known for its unique structure, which includes a sulfur atom integrated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE typically involves the oxidation of 9-thiabicyclo[4.2.1]non-7-ene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.
Industrial Production Methods
While specific industrial production methods for 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiabicyclo compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE involves its interaction with various molecular targets. The sulfur atom in the bicyclic structure plays a crucial role in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
9-Thiabicyclo[4.2.1]non-7-ene: The parent compound without the dioxide functionality.
Sulfone derivatives: Compounds with similar sulfur-containing bicyclic structures but different oxidation states.
Uniqueness
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE is unique due to its specific oxidation state and the presence of the dioxide functionality. This gives it distinct chemical properties and reactivity compared to its parent compound and other similar structures.
特性
CAS番号 |
6522-52-7 |
|---|---|
分子式 |
C8H12O2S |
分子量 |
172.25 g/mol |
IUPAC名 |
9λ6-thiabicyclo[4.2.1]non-7-ene 9,9-dioxide |
InChI |
InChI=1S/C8H12O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h5-8H,1-4H2 |
InChIキー |
SJPUYWOQRBAJKD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C=CC(C1)S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
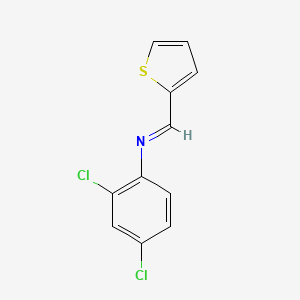
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)



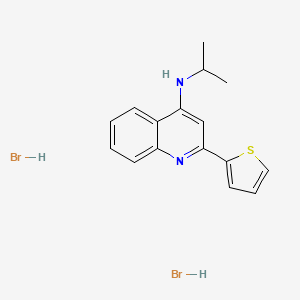
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)
